molecular formula C18H15ClN4O3 B2548744 3-Chloro-5-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]pyridin-2-ol CAS No. 2097904-27-1

3-Chloro-5-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]pyridin-2-ol

Cat. No. B2548744
CAS RN: 2097904-27-1
M. Wt: 370.79
InChI Key: ZAFYFAQQJSGQKC-UHFFFAOYSA-N
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Description

The compound "3-Chloro-5-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]pyridin-2-ol" is a complex organic molecule that likely exhibits a range of interesting chemical properties and reactivity due to the presence of multiple functional groups, including a chloropyridinol core, a quinoxaline moiety, and a pyrrolidine ring. The structure suggests potential for biological activity, which could be explored in various chemical and pharmacological studies.

Synthesis Analysis

The synthesis of related quinoxaline derivatives has been demonstrated through various methods. For instance, the Lewis acid-catalyzed reactions of 1-(2-isocyanophenyl)pyrrole have been shown to yield pyrrolo[1,2-a]quinoxaline derivatives . Additionally, the [3+1+1+1] annulation process using arylamines, arylaldehydes, and DMSO provides a pathway to synthesize complex quinoline molecules, which could be adapted for the synthesis of related compounds . Furthermore, the synthesis of pyrido[1',2':1,2]imidazo[4,5-b]quinoxaline derivatives from 2-amino-3-chloroquinoxaline and pyridines indicates the feasibility of introducing a chloro group and a pyridine moiety into the quinoxaline framework .

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives can be quite intricate, as evidenced by the study of 4-(2-chlorophenyl)pyrrolo[1,2-a]quinoxaline, which shows electron delocalization in the fused tricyclic system and π-π stacking interactions . These structural features are crucial for understanding the chemical behavior and potential intermolecular interactions of the compound .

Chemical Reactions Analysis

Pyrrolo[1,2-a]quinoxalines are known to undergo smooth electrophilic substitution reactions. Chlorination, for example, can yield chloro derivatives, which is relevant for the introduction of the chloro group in the target compound . The reactivity of these compounds towards various reagents can lead to a diverse array of functionalized molecules, as demonstrated by the oxidation of pyrroloquinoline diones to oxazinoquinolin diones .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoxaline derivatives can be influenced by their molecular structure. For instance, the presence of a chloro substituent and the specific arrangement of the fused rings can affect the molecule's fluorescence, as seen in the greenish-yellow fluorescence of pyridoimidazoquinoxalines . The crystal structures of related compounds reveal the importance of non-covalent interactions, such as hydrogen bonding and π-π interactions, in determining the solid-state arrangement and potentially the solubility and stability of the compounds .

Scientific Research Applications

Electrophilic Substitution Reactions

  • Chlorination, Sulphonation, and Nitration: Pyrrolo[1,2-a]quinoxalines, including related compounds, undergo smooth electrophilic substitution reactions. Chlorination, in particular, yields monochloro-derivatives like 1-chloro-pyrrolo[1,2-a]quinoxaline, with 3-chloro-compounds formed based on proton magnetic resonance evidence. These reactions are crucial in synthesizing various derivatives for further applications (Cheeseman & Tuck, 1967).

Chemical Synthesis and Modification

  • Halogenation of C1 H Bond: The selective chlorination of the C1–H bond in pyrrolo[1,2-a]quinoxalines is significant for pharmaceutical research and organic synthesis. This process allows for the introduction of various functional groups, expanding the utility of these compounds in different synthetic applications (Le et al., 2021).

Synthesis of Complex Molecules

  • Piperidine–Iodine as a Dual System Catalyst: The synthesis of complex molecules, like 3-(4-alkyl-4,5-dihydropyrrolo[1,2-a]quinoxalin-4-yl)-2H-chromen-2-one derivatives, involves piperidine–iodine as a dual system catalyst. This method highlights the versatility of pyrrolo[1,2-a]quinoxalines in forming structurally diverse and potentially biologically active molecules (Alizadeh et al., 2014).

Heteroarylation Processes

  • Heteroarylation of Acetonitriles: α-Chloroquinoxalines, closely related to the compound , have been used to heteroarylate pyridin-2-yl and quinolin2-ylacetonitriles, leading to the synthesis of compounds containing pyridine and quinoline nuclei. This process is important for developing new materials and pharmaceuticals (Kozynchenko et al., 1990).

Structural Studies

  • Crystal Structure Analysis: Detailed structural analyses of compounds within the pyrrolo[1,2-a]quinoxaline family have been conducted using techniques like X-ray crystallography. These studies provide insights into the molecular geometry and potential interaction sites for biological activities (Kannan et al., 2013).

Synthesis Techniques

  • Diels-Alder Reactions: Pyrrolo[1,2-a]quinoxalines can be synthesized efficiently via Diels-Alder reactions, demonstrating the adaptability of this compound class in synthetic organic chemistry (Zhang et al., 2006).

Catalytic Behavior in Polymerization

  • Iron and Cobalt Dichloride Complexes: The synthesis of iron and cobalt dichloride complexes bearing quinoxaline derivatives and their catalytic behavior in ethylene reactivity demonstrate the potential of these compounds in industrial applications like polymerization (Sun et al., 2007).

properties

IUPAC Name

3-chloro-5-(3-quinoxalin-2-yloxypyrrolidine-1-carbonyl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O3/c19-13-7-11(8-21-17(13)24)18(25)23-6-5-12(10-23)26-16-9-20-14-3-1-2-4-15(14)22-16/h1-4,7-9,12H,5-6,10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAFYFAQQJSGQKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CNC(=O)C(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]pyridin-2-ol

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